molecular formula C10H14ClNO2 B11888528 3-(Aminomethyl)chroman-6-ol hydrochloride

3-(Aminomethyl)chroman-6-ol hydrochloride

Cat. No.: B11888528
M. Wt: 215.67 g/mol
InChI Key: AQHYNTDIUPUBEW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)chroman-6-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 It is a derivative of chroman, a benzopyran compound, and is characterized by the presence of an aminomethyl group at the 3-position and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)chroman-6-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with chroman-6-ol, which is commercially available or can be synthesized from chromanone derivatives.

    Aminomethylation: The introduction of the aminomethyl group at the 3-position is achieved through a Mannich reaction. This involves the reaction of chroman-6-ol with formaldehyde and a primary amine (such as methylamine) under acidic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)chroman-6-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of chroman-6-one derivatives.

    Reduction: Formation of 3-(aminomethyl)chroman-6-amine or 3-(aminomethyl)chroman-6-ol derivatives.

    Substitution: Formation of various substituted chroman derivatives.

Scientific Research Applications

3-(Aminomethyl)chroman-6-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)chroman-6-ol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It modulates pathways related to the production of reactive oxygen species (ROS) and the activation of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Chromane derivatives: These include compounds such as chroman-2-one and chroman-4-one, which share a similar core structure but differ in functional groups.

    Tocopherols: These are vitamin E compounds that have a similar chromanol structure and exhibit antioxidant properties.

Uniqueness

3-(Aminomethyl)chroman-6-ol hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other chromane derivatives.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

3-(aminomethyl)-3,4-dihydro-2H-chromen-6-ol;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7;/h1-2,4,7,12H,3,5-6,11H2;1H

InChI Key

AQHYNTDIUPUBEW-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)O)CN.Cl

Origin of Product

United States

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